

# 1-(3-chloro-2-fluorophenyl)ethanone chemical properties

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## Compound of Interest

Compound Name: 1-(3-chloro-2-fluorophenyl)ethanone

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An In-Depth Technical Guide to **1-(3-chloro-2-fluorophenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of **1-(3-chloro-2-fluorophenyl)ethanone**, a halogenated aromatic ketone of significant interest in synthetic chemistry. Also known by synonyms such as 3'-Chloro-2'-fluoroacetophenone, this compound serves as a critical building block and intermediate in the synthesis of complex organic molecules.<sup>[1][2][3]</sup> Its unique substitution pattern, featuring a chloro and a fluoro group ortho and meta to the acetyl substituent, imparts specific reactivity and properties that are highly valuable in the fields of pharmaceutical and agrochemical development. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, chemical reactivity, applications, and safety protocols to support advanced research and development activities.

## Compound Identification and Physicochemical Properties

**1-(3-chloro-2-fluorophenyl)ethanone** is unambiguously identified by its unique chemical structure and registry numbers. The strategic placement of halogen atoms on the phenyl ring

significantly influences its physical and chemical characteristics.

**Figure 1.** Chemical Structure.

The core physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.

Property	Value	Source
IUPAC Name	1-(3-chloro-2-fluorophenyl)ethanone	[1]
Synonyms	3'-Chloro-2'-fluoroacetophenone, 1-Acetyl-3-chloro-2-fluorobenzene	[1]
CAS Number	161957-59-1	[1][4][5]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	[1][4]
Molecular Weight	172.58 g/mol	[1]
Appearance	White to light yellow powder/crystal	[3]
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)	[6]
XLogP3-AA	2.3	[1]

## Spectroscopic Profile

The structural features of **1-(3-chloro-2-fluorophenyl)ethanone** can be confirmed through standard spectroscopic techniques. While a comprehensive public database is not fully available, data for this compound and its isomers allow for an accurate prediction of its spectral characteristics.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone group, typically in the region of

1680-1700  $\text{cm}^{-1}$ . Additional peaks corresponding to C-F, C-Cl, and aromatic C-H and C=C vibrations will also be present.<sup>[1]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would feature a singlet for the methyl ( $\text{CH}_3$ ) protons around 2.6 ppm. The aromatic protons would appear as complex multiplets in the 7.0-7.8 ppm range, with coupling patterns influenced by both the fluorine and chlorine substituents.
  - $^{13}\text{C}$  NMR: The carbonyl carbon would be observed downfield (~190-195 ppm). The aromatic carbons would show distinct signals, with their chemical shifts and C-F coupling constants providing definitive structural information.<sup>[7]</sup>
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  172 and a characteristic ( $\text{M}+2$ ) $^+$  peak at  $m/z$  174 with an intensity of approximately one-third of the  $\text{M}^+$  peak, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the methyl group ( $\bullet\text{CH}_3$ ) to give a fragment at  $m/z$  157 and the loss of the acetyl group ( $\bullet\text{COCH}_3$ ) to give a fragment at  $m/z$  129.

## Synthesis and Manufacturing

The synthesis of **1-(3-chloro-2-fluorophenyl)ethanone** is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1-chloro-2-fluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ).

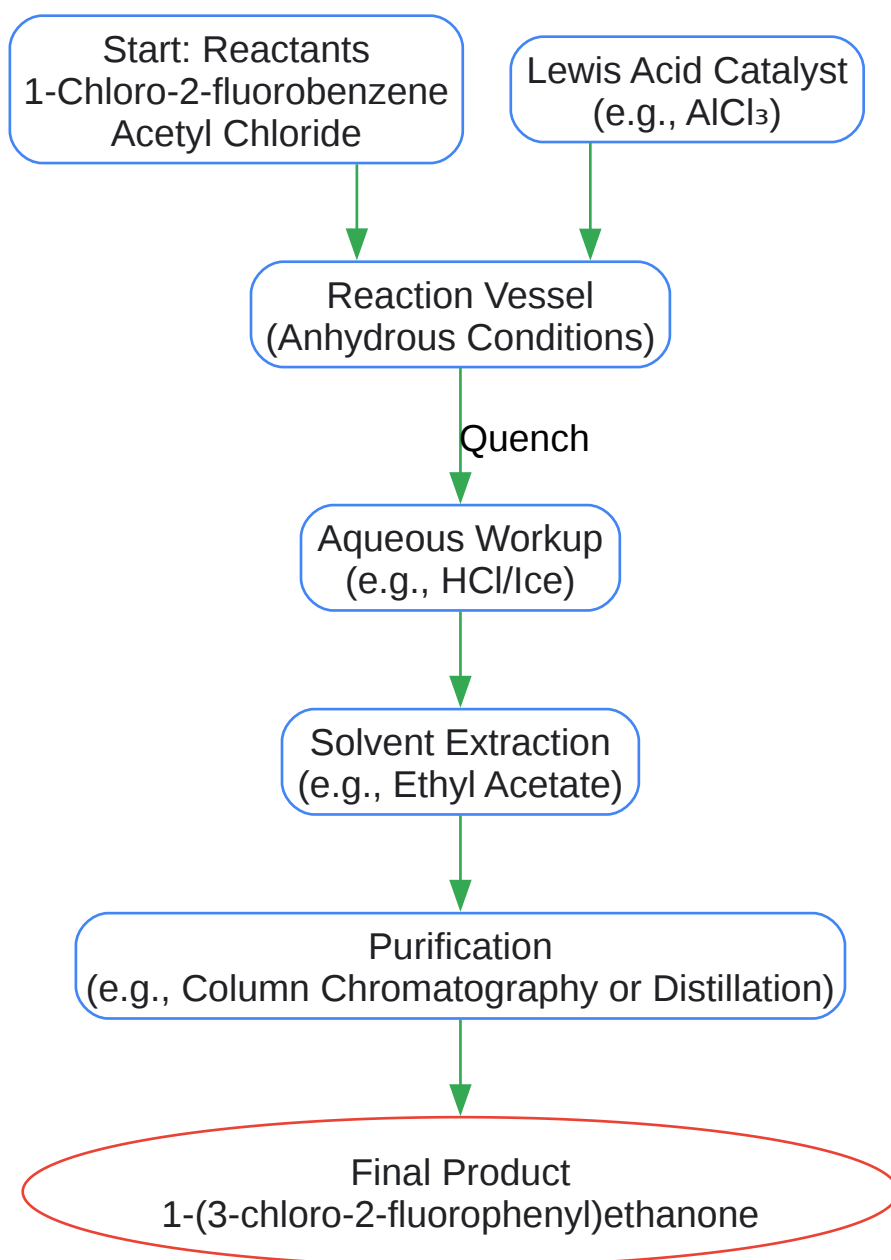


Figure 2. Synthetic Workflow via Friedel-Crafts Acylation

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**Figure 2.** Synthetic Workflow via Friedel-Crafts Acylation.

## Experimental Protocol: Friedel-Crafts Acylation

**Trustworthiness:** This protocol is based on established principles of electrophilic aromatic substitution and is designed for reproducibility. All steps must be performed under anhydrous conditions to prevent catalyst deactivation.

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen bubbler).
- **Catalyst Suspension:** The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The mixture is cooled to 0°C in an ice bath.
- **Reactant Addition:** A solution of 1-chloro-2-fluorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in DCM is added dropwise from the dropping funnel to the stirred  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the temperature at 0°C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic layer.
- **Extraction and Washing:** The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **1-(3-chloro-2-fluorophenyl)ethanone** is purified by vacuum distillation or column chromatography on silica gel to afford the final product.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **1-(3-chloro-2-fluorophenyl)ethanone** is governed by the interplay of its three substituents on the aromatic ring.

- **The Acetyl Group (-COCH<sub>3</sub>):** This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.<sup>[8]</sup> It reduces the electron density of

the phenyl ring, making it less susceptible to further electrophilic substitution compared to benzene.

- The Halogen Substituents (-F and -Cl): Both fluorine and chlorine are ortho, para-directing groups due to their ability to donate lone-pair electron density via resonance. However, their strong electronegativity makes them deactivating via the inductive effect.

The combined effect of these substituents creates a complex reactivity profile. The acetyl group directs incoming electrophiles to the C5 position, while the halogens direct to the C4 and C6 positions. The overall deactivation of the ring means that forcing conditions may be required for further substitution reactions.

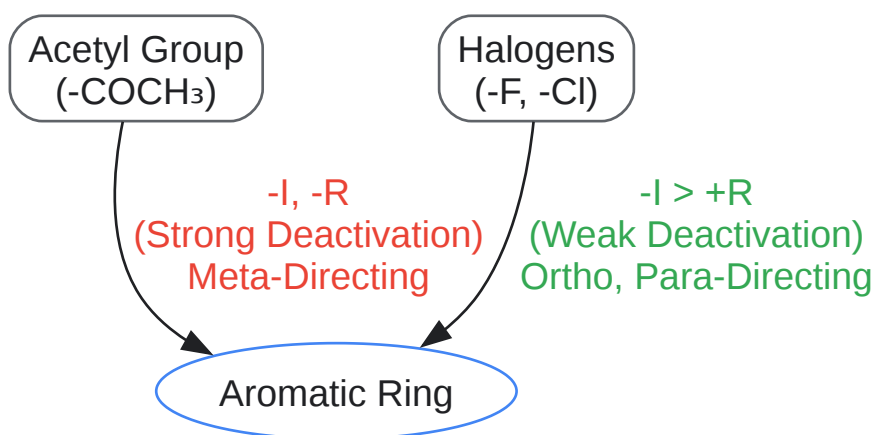


Figure 3. Electronic Effects on the Aromatic Ring

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**Figure 3.** Electronic Effects on the Aromatic Ring.

The ketone's carbonyl group is also a site of reactivity, susceptible to nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.<sup>[8]</sup>

## Applications in Research and Development

**1-(3-chloro-2-fluorophenyl)ethanone** is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The specific halogenation pattern is often a key pharmacophore, designed to modulate properties like binding affinity, metabolic stability, and bioavailability. It is used in the development of novel drug candidates, including those with potential anti-inflammatory or analgesic properties.[\[2\]](#)[\[3\]](#)
- **Agrochemical Development:** In the agrochemical industry, this compound is used to create new herbicides and pesticides.[\[2\]](#)[\[3\]](#) The introduction of halogenated phenyl groups can enhance the efficacy and target specificity of the final product.
- **Material Science:** The compound can be used in the development of new polymers and resins where specific chemical properties conferred by the halogenated aromatic moiety are desired.[\[3\]](#)

## Safety, Handling, and Storage

Proper handling of **1-(3-chloro-2-fluorophenyl)ethanone** is essential to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[\[1\]](#)

GHS Classification	Hazard Statement	Pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Specific Target Organ Toxicity	H335: May cause respiratory irritation	Warning

Source: Aggregated GHS information from ECHA C&L Inventory.[\[1\]](#)

## Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[\[9\]](#)[\[10\]](#)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11]
- Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or other protective clothing to prevent skin contact.[9]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

## Storage

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
- Keep the container tightly sealed to prevent moisture ingress and contamination.[6][9]
- Store locked up or in an area accessible only to authorized personnel.[12]

## Conclusion

**1-(3-chloro-2-fluorophenyl)ethanone** is a specialized chemical intermediate with a well-defined property profile. Its value in the pharmaceutical and agrochemical sectors is driven by the unique electronic and steric properties imparted by its halogen and acetyl substituents. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in pioneering research and the development of novel chemical entities.

## References

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